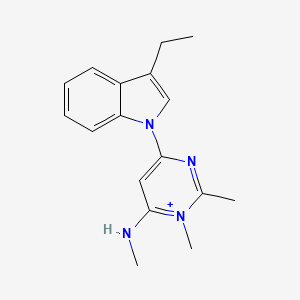
2,5-Dihydro-1,3,2-oxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydro-1,3,2-oxazaphosphole is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1,3,2-oxazaphosphole can be synthesized through the reaction of 2-azido-oxirans with tricoordinated phosphorus compounds. This reaction typically results in a trigonal bipyramidal structure with the nitrogen atom in the apical position and the oxygen atom in the equatorial position . Another method involves the reaction of phosphorylated α-hydroxyallenes with electrophilic reagents, leading to the formation of 2,5-dihydro-1,2-oxaphospholes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of appropriate reaction vessels, temperature control, and purification techniques are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1,3,2-oxazaphosphole undergoes various chemical reactions, including:
Substitution: The compound reacts with aromatic aldehydes to form 2-substituted phenanthro[9,10-d][1,3]oxazoles via an aza-Wittig reaction.
Common Reagents and Conditions
Oxidation: Triplet dioxygen (O₂) is used as the oxidizing agent.
Substitution: Aromatic aldehydes are used as reagents, with acetonitrile as the solvent and heating at 85°C for 12 hours.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Substitution: 2-substituted phenanthro[9,10-d][1,3]oxazoles.
Scientific Research Applications
2,5-Dihydro-1,3,2-oxazaphosphole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1,3,2-oxazaphosphole involves its ability to catalyze oxidation reactions. It picks up triplet dioxygen in a 1:1 stoichiometry, similar to flavin organic co-factors. This leads to the formation of organic hydroperoxide, which then oxygenates substrates such as triphenylphosphine .
Comparison with Similar Compounds
2,5-Dihydro-1,3,2-oxazaphosphole can be compared with other phosphorus-containing heterocycles, such as:
1,3,2-Oxazaphosphinine: Similar in structure but with different reactivity and applications.
1,3,2-Oxazaphosphole-2-oxides: These compounds have shown significant biological activity, including anti-inflammatory and antinociceptive effects.
Properties
CAS No. |
143806-97-7 |
|---|---|
Molecular Formula |
C2H4NOP |
Molecular Weight |
89.03 g/mol |
IUPAC Name |
2,5-dihydro-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C2H4NOP/c1-2-4-5-3-1/h1,5H,2H2 |
InChI Key |
MEGSSYDTGZGMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NPO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
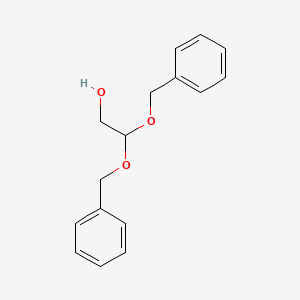
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
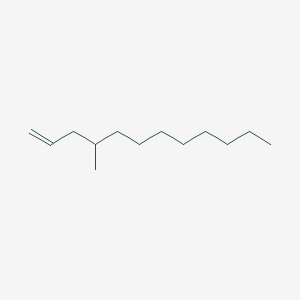

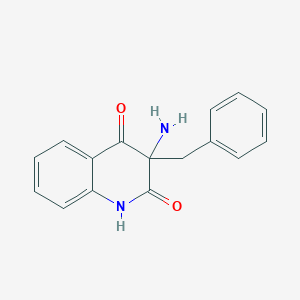
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
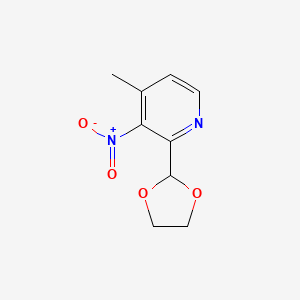
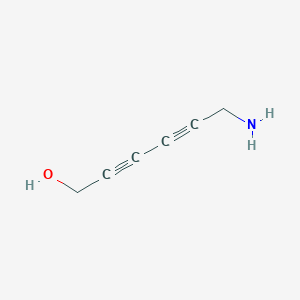
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
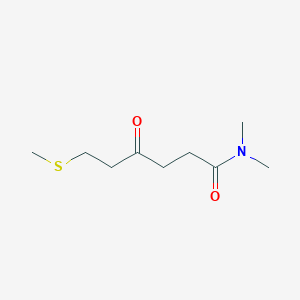
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
